molecular formula C5H4BrNO4S B2510518 5-Bromo-6-hydroxypyridine-3-sulfonic acid CAS No. 577985-06-9

5-Bromo-6-hydroxypyridine-3-sulfonic acid

Cat. No.: B2510518
CAS No.: 577985-06-9
M. Wt: 254.05
InChI Key: RBFZXKAASNHOGU-UHFFFAOYSA-N
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Description

5-Bromo-6-hydroxypyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H4BrNO4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 6th position, and a sulfonic acid group at the 3rd position on the pyridine ring. These functional groups confer unique chemical properties to the compound, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-hydroxypyridine-3-sulfonic acid typically involves the bromination of 6-hydroxypyridine-3-sulfonic acid. One common method includes the reaction of 6-hydroxypyridine-3-sulfonic acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-hydroxypyridine-3-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 5-amino-6-hydroxypyridine-3-sulfonic acid or 5-thio-6-hydroxypyridine-3-sulfonic acid.

    Oxidation Reactions: Products include 5-bromo-6-oxo-pyridine-3-sulfonic acid.

    Reduction Reactions: Products include 5-bromo-6-hydroxypyridine-3-sulfonate.

Scientific Research Applications

5-Bromo-6-hydroxypyridine-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-hydroxypyridine-3-sulfonic acid depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites. The bromine and sulfonic acid groups play crucial roles in its binding affinity and specificity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxypyridine-3-sulfonic acid: Lacks the bromine atom, resulting in different reactivity and applications.

    5-Bromo-2-hydroxypyridine-3-sulfonic acid: The position of the hydroxyl group is different, affecting its chemical properties and reactivity.

    5-Bromo-6-methoxypyridine-3-sulfonic acid: The hydroxyl group is replaced by a methoxy group, altering its hydrogen bonding capabilities and reactivity.

Uniqueness

5-Bromo-6-hydroxypyridine-3-sulfonic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and sulfonic acid groups makes it a versatile compound for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

5-bromo-6-oxo-1H-pyridine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO4S/c6-4-1-3(12(9,10)11)2-7-5(4)8/h1-2H,(H,7,8)(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFZXKAASNHOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1S(=O)(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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